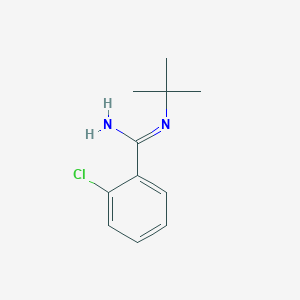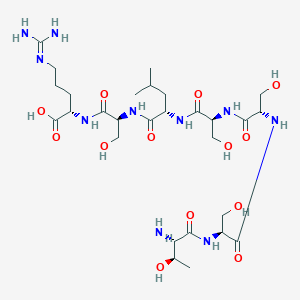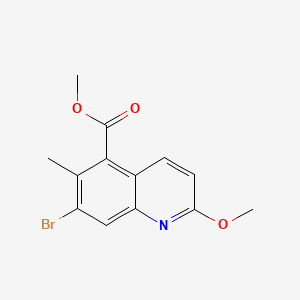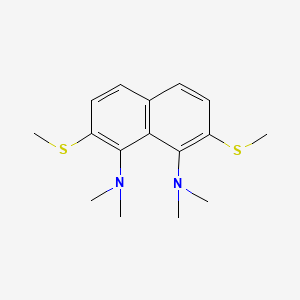
Dichloro(2-methyl-2-phenylpropyl)phenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms, a 2-methyl-2-phenylpropyl group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane typically involves the reaction of tin tetrachloride (SnCl4) with 2-methyl-2-phenylpropylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in anhydrous ether or tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid are used, often in aqueous or acidic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different alkyl or aryl groups replacing the chlorine atoms.
Oxidation Reactions: The major products are tin oxides or organotin oxides.
Reduction Reactions: The major products are lower oxidation state organotin compounds.
Applications De Recherche Scientifique
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including dichloro-(2-methyl-2-phenylpropyl)-phenylstannane, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development, particularly for their potential as anticancer agents.
Industry: It is used in the production of polymers, as a stabilizer in PVC, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane involves the interaction of the tin center with biological molecules. The tin atom can coordinate with various ligands, including proteins and nucleic acids, leading to disruption of cellular processes. The compound’s biological activity is attributed to its ability to interfere with enzyme function and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro-(2-methyl-2-phenylpropyl)-methylstannane
- Dichloro-(2-methyl-2-phenylpropyl)-ethylstannane
- Dichloro-(2-methyl-2-phenylpropyl)-butylstannane
Uniqueness
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane is unique due to the presence of both a 2-methyl-2-phenylpropyl group and a phenyl group bonded to the tin center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
671213-77-7 |
|---|---|
Formule moléculaire |
C16H18Cl2Sn |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
dichloro-(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/C10H13.C6H5.2ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;;;/h4-8H,1H2,2-3H3;1-5H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
WZLAFWDYONSKJG-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C[Sn](C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)

![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)



![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)


